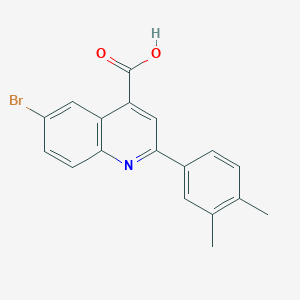

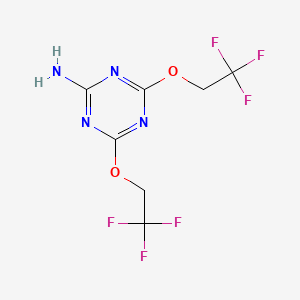

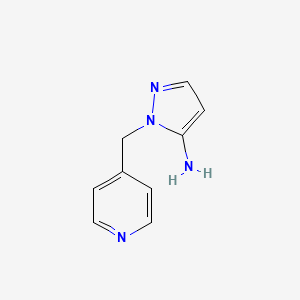

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Übersicht

Beschreibung

The compound 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoroethoxy groups in the molecule suggests potential for unique physical and chemical properties, as well as reactivity due to the electron-withdrawing nature of the trifluoromethyl groups.

Synthesis Analysis

The synthesis of 1,3,5-triazin-2-amines can be achieved through various methods. One such method involves the cesium carbonate-promoted cotrimerization of aromatic nitriles with guanidine, yielding a series of 4,6-disubstituted 1,3,5-triazin-2-amines with good to excellent yields . This method is advantageous due to its tolerance of a broad range of substrates, including o- and p-substituted benzonitriles and heteroaromatic nitriles. Another approach for synthesizing triazine derivatives is the reaction of perfluorobiacetyl with thiosemicarbazide, semicarbazide hydrochloride, and aminoguanidine bicarbonate, leading to various trifluoromethyl-containing 1,2,4-triazines .

Molecular Structure Analysis

The molecular structure of triazine derivatives can exhibit interesting features such as tautomerism, as seen in bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine, where computational and crystallographic analyses indicate the presence of keto and enol forms . The presence of trifluoroethoxy groups in 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine would likely influence its electronic structure and could potentially affect its tautomeric behavior.

Chemical Reactions Analysis

Triazine compounds can undergo various chemical reactions. For instance, 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole reacts with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Similarly, 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine could potentially react with nucleophiles such as amines, leading to the formation of new triazine derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be influenced by their substituents. For example, the presence of trifluoromethyl groups can increase the acidity of the compound, as observed in bis((trifluoromethyl)sulfonyl)amine . The electron-withdrawing effect of these groups can also affect the bond lengths and angles within the molecule, potentially leading to unique reactivity patterns. The ortho-substituent on phenylboronic acid derivatives has been shown to play a crucial role in catalytic activity, which could be relevant for the synthesis or reactivity of 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine .

Wissenschaftliche Forschungsanwendungen

- Pesticides with Insecticidal and Antifungal Activities

- Field : Agricultural Chemistry .

- Application : This compound is used in the design and synthesis of novel pesticides with insecticidal and antifungal activities .

- Method : The compound is synthesized and then tested for its insecticidal and antifungal activity .

- Results : The compound showed 100% inhibition against mosquito (Culex pipiens pallens) at 0.25 µg mL −1. It also exhibited broad-spectrum fungicidal activity .

-

Medicinal Chemistry

- Field : Medicinal Chemistry .

- Application : This compound is used in the design and synthesis of novel benzoylpyrimidinylurea derivatives .

- Method : The compound is synthesized and then tested for its insecticidal and antifungal activity .

- Results : Compound 7, with low toxicity to zebrafish (LC50 = 378.387 µg mL −1) showed 100% inhibition against mosquito (Culex pipiens pallens) at 0.25 µg mL −1 .

-

Materials Science

- Field : Materials Science.

- Application : ‘4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid’, a similar compound, holds promise in various scientific investigations, ranging from medicinal chemistry to materials science.

- Method : The specific methods of application or experimental procedures in materials science are not specified.

- Results : The outcomes obtained from this application are not specified.

-

Chemical Research

- Field : Chemical Research .

- Application : ‘4,6-Bis(2,2,2-trifluoroethoxy)-1,3-benzenediamine’, a similar compound, is often used in chemical research due to its unique structure .

- Method : The specific methods of application or experimental procedures in chemical research are not specified .

- Results : The outcomes obtained from this application are not specified .

-

NMR Spectroscopy

-

Phytopathogenic Fungi Control

- Field : Agricultural Chemistry .

- Application : This compound is used in the design and synthesis of novel pesticides with antifungal activities .

- Method : The compound is synthesized and then tested for its antifungal activity .

- Results : Compounds 19 and 25 exhibited broad-spectrum fungicidal activity (>50% inhibitory activities against 13 phytopathogenic fungi), which were better than those of the commercial pesticide pyrimethanil (>50% inhibitory activities against eight phytopathogenic fungi) .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of "4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine"26.

Zukünftige Richtungen

The future directions of a compound refer to potential areas of further research and applications. Unfortunately, I couldn’t find specific information on the future directions of "4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine"1011.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult a chemical expert.

Eigenschaften

IUPAC Name |

4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6N4O2/c8-6(9,10)1-18-4-15-3(14)16-5(17-4)19-2-7(11,12)13/h1-2H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRWOTDMVWVIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=NC(=NC(=N1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362394 | |

| Record name | 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |

CAS RN |

301211-00-7 | |

| Record name | 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)